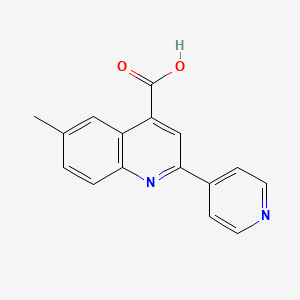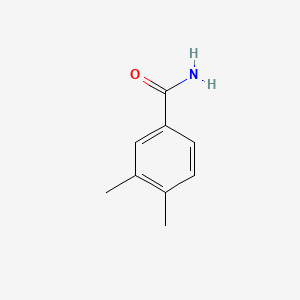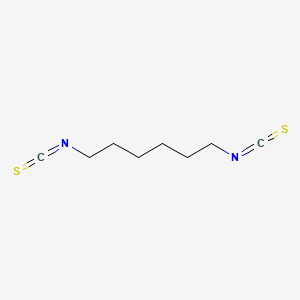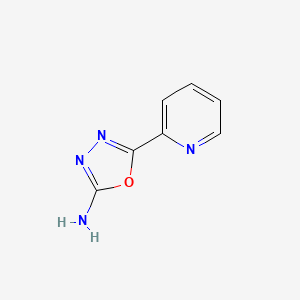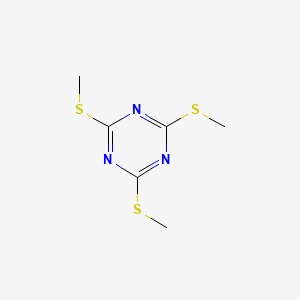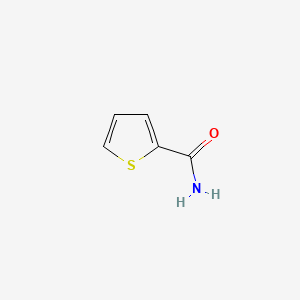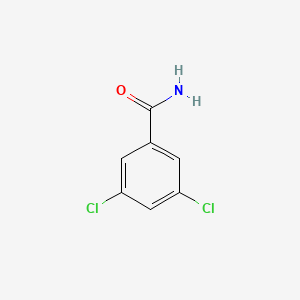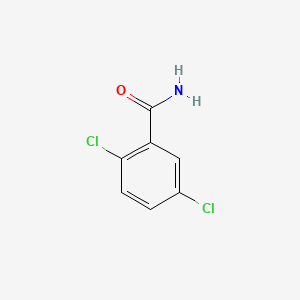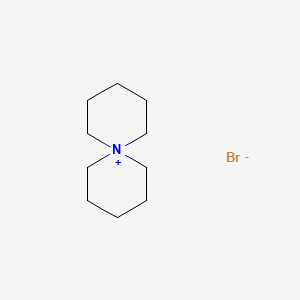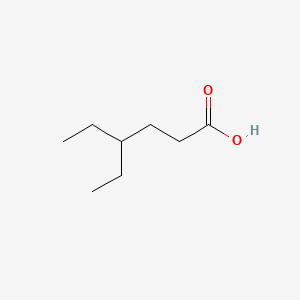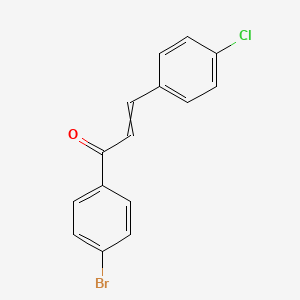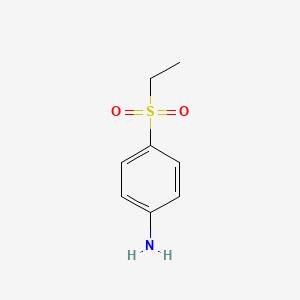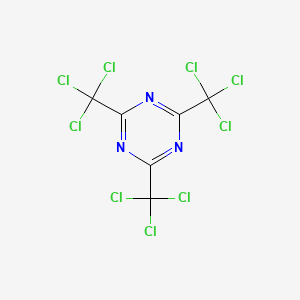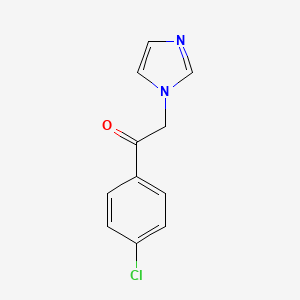
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, also known as 1-(4-chlorophenyl)-2-imidazoleethanone or CPIE, is an organic compound belonging to the class of imidazoles. It is composed of a phenyl ring and an imidazole ring linked together by a carbon-carbon bond. CPIE has been studied for its potential use in various scientific and medical applications, such as drug development, chemical synthesis and materials science.
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
Research has delved into the metabolism and pharmacokinetics of related compounds. For instance, the metabolism of DDT and its derivatives was studied, revealing the formation of various metabolites like DDD, DDMU, DDE, DDA, and others in mice. These studies are significant for understanding the metabolic pathways and potential toxicology of chlorophenyl compounds (Gold & Brunk, 1982). Similarly, another study investigated the metabolism of a RAS farnesyl transferase inhibitor, revealing species differences in metabolism and identifying several metabolites, highlighting the complexity of drug metabolism in different species (Singh et al., 2001).
Anticonvulsant Properties
The (arylalkyl)imidazoles class, including compounds structurally related to 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, has been identified as a distinct class of antiepileptic drugs. Studies have explored structure-activity relationships within this class, revealing that the pharmacophore of these anticonvulsants likely involves the alkylimidazole portion of the molecule (Robertson et al., 1986). Further research has synthesized and screened a series of novel thiazole incorporated (arylalkyl)azoles for their anticonvulsant properties, indicating their potential as CNS drugs (Ahangar et al., 2011).
Anxiolytic and Anti-inflammatory Properties
Investigations into the pharmacology of imidazolones and pyrrolones revealed that some derivatives exhibit considerable anxiolytic properties through modulation of GABAA receptors without the typical side effects of benzodiazepine receptor agonists (Grunwald et al., 2006). In the realm of anti-inflammatory research, novel thiazolyl/oxazolyl formazanyl indoles have been synthesized and evaluated for their anti-inflammatory activity, with certain compounds showing moderate to good activity and presenting a promising avenue for developing anti-inflammatory agents (Singh et al., 2008).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-imidazol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-3-1-9(2-4-10)11(15)7-14-6-5-13-8-14/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFVNVYRKXDPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178855 | |
| Record name | 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666768 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
CAS RN |
24155-32-6 | |
| Record name | 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24155-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024155326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of heme oxygenase inhibition, and how does 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one factor into this?
A: Heme oxygenases (HO-1 and HO-2) are enzymes that catalyze the degradation of heme, a process yielding biliverdin, iron, and carbon monoxide. [] Inhibiting these enzymes can modulate various physiological processes, making them attractive targets for therapeutic intervention in conditions like inflammation and oxidative stress.
Q2: How does the structure of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one influence its activity as a potential heme oxygenase inhibitor?
A: The structure of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one and its analogues plays a crucial role in their ability to inhibit heme oxygenase. Research highlights the impact of modifying the aromatic and azole moieties within similar compounds. [] For instance, halogen substitutions on the aromatic ring, like the chlorine atom in this compound, have been linked to potent HO-1 inhibition. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



